benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD30749375, also known as benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate, is a chemical compound with the molecular formula C22H33N3O6 and a molecular weight of 435.52 g/mol . This compound is characterized by its complex structure, which includes a benzyl group, a tert-butoxycarbonyl group, and several amino acid residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30749375 involves multiple steps, starting with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The key steps include:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The Boc groups are removed using acidic conditions, typically with trifluoroacetic acid (TFA).
Final Coupling: The final coupling step involves the reaction of the intermediate with benzyl chloroformate to form the ester linkage.
Industrial Production Methods
Industrial production of MFCD30749375 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for the protection, coupling, and deprotection steps.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
MFCD30749375 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester linkage
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
MFCD30749375 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a drug intermediate and in the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of MFCD30749375 involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions
Comparison with Similar Compounds
MFCD30749375 can be compared with other similar compounds, such as:
Benzyl Glycyl-D-leucylglycinate: Similar structure but different functional groups.
tert-Butoxycarbonyl Amino Acids: Share the Boc protection but differ in the amino acid residues.
Peptide Esters: Similar ester linkage but vary in the peptide sequence
Conclusion
MFCD30749375 is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical processes.
Properties
IUPAC Name |
benzyl 2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O6/c1-15(2)11-17(25-18(26)12-24-21(29)31-22(3,4)5)20(28)23-13-19(27)30-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3,(H,23,28)(H,24,29)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEZJOIEKAFKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.